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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363 Get Quote

Comparative Guide to Analytical Methods for
Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of

Sofosbuvir impurity C, a critical process-related impurity in the synthesis of the antiviral drug

Sofosbuvir. The following sections present a review of a validated Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) method, for which quantitative performance

data is available, and discusses an alternative Ultra-Performance Liquid Chromatography

(UPLC) method to offer insights into different chromatographic approaches.

Executive Summary
The control of impurities is a critical aspect of pharmaceutical development and manufacturing

to ensure the safety and efficacy of the final drug product. Sofosbuvir impurity C, a

phosphoryl impurity, is a key species to monitor during the production of Sofosbuvir. This guide

details a robust RP-HPLC method that has been validated for its linearity, precision, and

sensitivity in quantifying this impurity. While UPLC methods offer advantages in terms of speed

and resolution for the analysis of Sofosbuvir and its degradation products, specific quantitative

validation data for impurity C using this technique is not readily available in the public domain.
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The following table summarizes the available validation data for the analytical methods

discussed.

Parameter RP-HPLC Method UPLC Method

Linearity Range 10 - 30 µg/mL[1]
Data not available for Impurity

C

Correlation Coefficient (r²) > 0.999 (Implied)[1]
Data not available for Impurity

C

Precision (%RSD) 0.043[1]
Data not available for Impurity

C

Accuracy (% Recovery)
Data not available for Impurity

C

Data not available for Impurity

C

Limit of Detection (LOD) 0.03% (0.12 µg)[1]
Data not available for Impurity

C

Limit of Quantification (LOQ) 1.50% (0.375 µg)[1]
Data not available for Impurity

C

Experimental Protocols
Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) Method
This method is designed for the estimation of Sofosbuvir and its process-related phosphoryl

impurity (Impurity C) in bulk and pharmaceutical dosage forms.

Chromatographic Conditions:

Instrument: Liquid Chromatographic system with a UV detector and LC solution software.

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.[1]

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1]

Flow Rate: 1.0 mL/min.
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Detection Wavelength: 260.0 nm.[1]

Temperature: Ambient.

Injection Volume: Not specified.

Standard and Sample Preparation:

Diluent: A 50:50 (v/v) mixture of water and acetonitrile.[1]

Standard Solution Preparation: Prepare a standard solution of the phosphoryl impurity at a

concentration of 0.025 mg/mL in the diluent.[1]

Sample Solution Preparation: Dissolve 400 mg of Sofosbuvir bulk drug or an equivalent

amount of powdered tablets in 100 mL of diluent. Further dilute 5 mL of this solution to 50 mL

with the diluent.[1]

Ultra-Performance Liquid Chromatography (UPLC)
Method (General for Sofosbuvir and Degradation
Products)
While specific validation data for Impurity C is not available, UPLC methods have been

developed for the analysis of Sofosbuvir and its degradation products, offering higher resolution

and faster analysis times. The following is a representative protocol.

Chromatographic Conditions:

Instrument: UPLC system with a photodiode array (PDA) detector.

Column: X-Bridge BEH C18 (100 × 4.6) mm, 2.5 µm.

Mobile Phase: A gradient elution using a combination of acetonitrile and 0.1% formic acid in

water.

Flow Rate: 0.6 mL/min.

Detection Wavelength: 260 nm.
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Column Temperature: 35°C.

Injection Volume: 2.5 µL.

Standard and Sample Preparation:

Standard Solution Preparation: Prepare a stock solution of Sofosbuvir in methanol and the

mobile phase. Prepare working standards by diluting the stock solution to the desired

concentrations.

Sample Solution Preparation: For tablets, weigh and powder ten tablets. Disperse an amount

of powder equivalent to 400 mg of Sofosbuvir in a suitable solvent, sonicate, and filter. Dilute

the filtrate to a suitable concentration with the mobile phase.

Mandatory Visualization
The following diagram illustrates the general workflow for the analytical method validation of

Sofosbuvir impurity C.
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Caption: Workflow for Analytical Method Validation of Sofosbuvir Impurity C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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